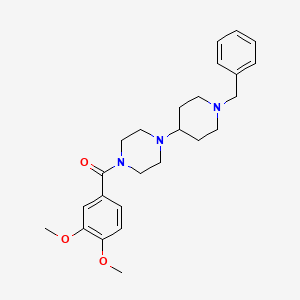
1-(1-benzyl-4-piperidinyl)-4-(3,4-dimethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-benzyl-4-piperidinyl)-4-(3,4-dimethoxybenzoyl)piperazine, commonly known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors, which are found in various parts of the body, including the brain, immune system, and peripheral tissues. In
Mécanisme D'action
CP-55940 exerts its effects by binding to the cannabinoid receptors, which are G protein-coupled receptors that are widely distributed in the body. There are two types of cannabinoid receptors, CB1 and CB2, which are found in different tissues. CB1 receptors are mainly found in the brain and central nervous system, while CB2 receptors are mainly found in the immune system and peripheral tissues. CP-55940 has a higher affinity for CB1 receptors than CB2 receptors, which explains its predominantly neurological effects.
Biochemical and Physiological Effects
CP-55940 has a wide range of biochemical and physiological effects, depending on the tissue and receptor subtype involved. In the brain, CP-55940 has been shown to modulate neurotransmitter release, reduce neuronal excitability, and regulate synaptic plasticity, which underlies its analgesic, anxiolytic, and antipsychotic effects. In the immune system, CP-55940 has been shown to inhibit cytokine production, reduce leukocyte migration, and suppress T cell activation, which underlies its anti-inflammatory and immunosuppressive effects. In cancer cells, CP-55940 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth, which underlies its antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55940 has several advantages for lab experiments, including its high potency, selectivity, and stability. CP-55940 is also relatively easy to synthesize and purify, which makes it a convenient tool for studying cannabinoid receptors. However, CP-55940 also has some limitations, such as its potential toxicity and off-target effects. CP-55940 can also be difficult to work with due to its hydrophobic nature and poor solubility in aqueous solutions.
Orientations Futures
CP-55940 has many potential future directions for research, including the development of new therapeutic applications, the elucidation of its molecular mechanisms of action, and the optimization of its pharmacokinetic and pharmacodynamic properties. Some possible future directions include the development of CP-55940 derivatives with improved selectivity for CB1 or CB2 receptors, the investigation of CP-55940 as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and the exploration of CP-55940 as a potential adjuvant therapy for cancer. Additionally, further studies are needed to better understand the long-term effects of CP-55940 and its potential for abuse and addiction.
Méthodes De Synthèse
CP-55940 can be synthesized through a multi-step process that involves the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting compound with 3,4-dimethoxybenzoyl chloride. The final product is obtained through purification and crystallization steps.
Applications De Recherche Scientifique
CP-55940 has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, CP-55940 has been shown to have analgesic, anxiolytic, and antipsychotic effects, making it a promising candidate for the treatment of various neurological disorders, such as chronic pain, anxiety, and schizophrenia. In immunology, CP-55940 has been shown to have anti-inflammatory and immunosuppressive effects, which could be useful in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. In oncology, CP-55940 has been shown to have antitumor effects, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-30-23-9-8-21(18-24(23)31-2)25(29)28-16-14-27(15-17-28)22-10-12-26(13-11-22)19-20-6-4-3-5-7-20/h3-9,18,22H,10-17,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVRSJFAAAPFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]-5-methylbenzene](/img/structure/B5192099.png)
![2-fluoro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5192100.png)
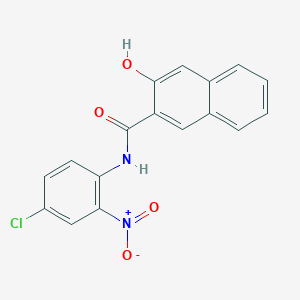
![methyl 1-acetyl-5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5192107.png)
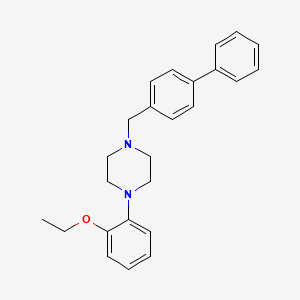
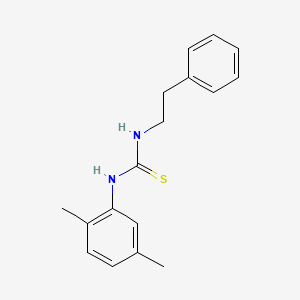
![5-[(4-methoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5192151.png)
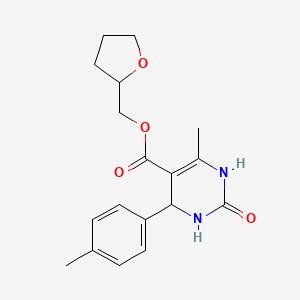
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-4-butoxybenzamide](/img/structure/B5192158.png)
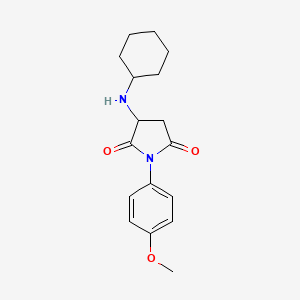
![3-(4-bromophenyl)-5-(4-methoxybenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5192168.png)
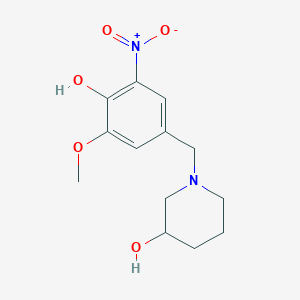
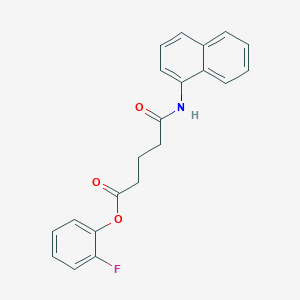
![2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide](/img/structure/B5192181.png)